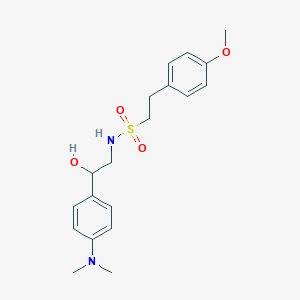
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H26N2O4S and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide, often referred to as a sulfonamide compound, is notable for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C21H29N3O3S
- Molecular Weight : 371.48 g/mol
- Structure : The compound features a dimethylamino group, hydroxyethyl linkage, and a methoxyphenyl moiety, contributing to its solubility and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition disrupts nucleotide synthesis and bacterial growth.
- Receptor Interaction : The compound may interact with various receptors in the human body, influencing signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Sulfonamide derivatives have historically been used as antibiotics. The compound's structure suggests it may possess similar antimicrobial properties. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with folate metabolism.
Cytotoxicity Studies
Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated significant cytotoxicity against HeLa cells (cervical cancer), with IC50 values indicating effective concentration ranges for therapeutic applications.
- A549 Cells : Similar studies on A549 lung carcinoma cells revealed that the compound could induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| A549 | 20 | Mitochondrial stress |
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promise in reducing neuronal cell death induced by oxidative stress. Compounds with similar structures have been reported to suppress oxidative damage in neuronal models, suggesting that this sulfonamide may offer protective benefits in neurodegenerative conditions.
Case Studies
-
Study on Anticancer Properties
A study published in Cancer Research evaluated the anticancer properties of various sulfonamide derivatives, including this compound. Results indicated that it effectively inhibited tumor growth in vivo and demonstrated synergistic effects when combined with established chemotherapeutics. -
Neuroprotection in Animal Models
In a recent animal study investigating neuroprotective agents, this compound showed a significant reduction in markers of oxidative stress in models of Alzheimer's disease, suggesting potential for therapeutic development in neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-21(2)17-8-6-16(7-9-17)19(22)14-20-26(23,24)13-12-15-4-10-18(25-3)11-5-15/h4-11,19-20,22H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDUFMUIRRFNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














